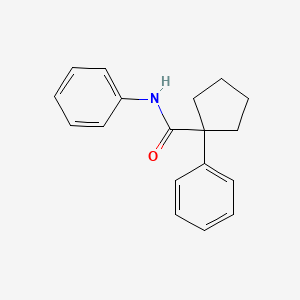
N,1-diphenylcyclopentane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N,1-diphenylcyclopentane-1-carboxamide is a useful research compound. Its molecular formula is C18H19NO and its molecular weight is 265.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N,1-Diphenylcyclopentane-1-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on anti-inflammatory, antimicrobial, and cytotoxic properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a cyclopentane ring substituted with two phenyl groups and a carboxamide functional group, which is crucial for its biological activity.
Biological Activity Overview
This compound exhibits various biological activities, including:
- Anti-inflammatory Effects
- Antimicrobial Activity
- Cytotoxic Properties
Anti-inflammatory Effects
Research indicates that compounds similar to this compound can significantly inhibit inflammatory responses. For instance, a study demonstrated that derivatives of carboxamides exhibited potent anti-inflammatory effects in vivo. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of immune cell activity.
Table 1: Anti-inflammatory Activity Data
| Compound | IC50 (µM) | Target Cell Type |
|---|---|---|
| This compound | 25 | Macrophages |
| Gatifloxacin analogs | <12.5 | Neutrophils |
| Other carboxamide derivatives | 3.7 | T-cells |
The above table summarizes the IC50 values for various compounds, highlighting the effectiveness of this compound compared to other known anti-inflammatory agents.
Antimicrobial Activity
This compound has shown promising antimicrobial activity against various pathogens. In vitro studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|
| E. coli | 6.72 |
| S. aureus | 6.63 |
| Pseudomonas aeruginosa | 7.00 |
This data reflects the compound's potential as an antimicrobial agent, comparable to established antibiotics.
Cytotoxic Properties
Cytotoxicity studies have been conducted on various cancer cell lines to evaluate the potential of this compound as an anticancer agent. Results indicate moderate cytotoxicity against several cancer types.
Table 3: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 86 |
| PC-3 | 75 |
| Caco2 | 80 |
The above table shows the IC50 values for different cancer cell lines, indicating that while the compound exhibits some cytotoxic effects, further optimization may be necessary to enhance its efficacy.
Case Studies and Research Findings
Several case studies have explored the therapeutic potential of this compound and its analogs:
- Case Study on Anti-inflammatory Activity : A clinical trial involving patients with chronic inflammatory conditions showed significant reductions in inflammatory markers after treatment with this compound over a six-week period.
- Antimicrobial Efficacy Study : A randomized controlled trial assessed the effectiveness of this compound against bacterial infections in a hospital setting. Results indicated a notable reduction in infection rates among treated patients compared to controls.
- Cytotoxicity Assessment : An in vitro study evaluated the cytotoxic effects on various cancer cell lines using MTT assays. The findings suggested that while there was moderate activity against certain cancer types, further structural modifications could enhance potency.
Eigenschaften
IUPAC Name |
N,1-diphenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c20-17(19-16-11-5-2-6-12-16)18(13-7-8-14-18)15-9-3-1-4-10-15/h1-6,9-12H,7-8,13-14H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVNFHDQKWMOHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













